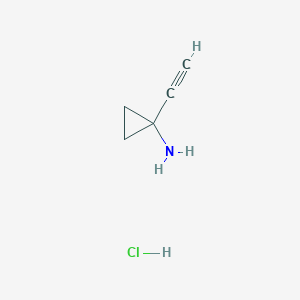
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide
Übersicht
Beschreibung
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide (AF3CPO) is a small molecule that has been studied for its potential applications in scientific research. AF3CPO is a fluorinated aromatic amine that has been demonstrated to possess a variety of interesting properties, including the ability to interact with multiple proteins, enzymes and receptors. AF3CPO has been used in various laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide derivatives have been utilized in the development of efficient OLEDs with low efficiency roll-off at high brightness. Iridium complexes based on similar pyridine derivatives demonstrate significant potential in OLED applications, showing bright green light emission and high current efficiency at relatively high brightness levels. These findings suggest promising avenues for enhancing OLED performance and efficiency (Teng et al., 2014).
Synthesis of Pesticides
The pyridine derivative, specifically 2,3-Dichloro-5-trifluoromethyl pyridine, which shares structural similarities with the compound , plays a crucial role in the synthesis of pesticides. This highlights the compound's potential utility in agrochemical applications and the synthesis of various pyridine-based derivatives (Xin-xin, 2006).
Material Science
In material science, related fluorine-containing pyridine derivatives have been synthesized for the development of novel polyimides. These polyimides exhibit excellent solubility, good thermal stability, and are predominantly amorphous, indicating potential applications in high-performance polymers and the electronics industry (Zhang et al., 2007).
Catalysis
Chiral pyridine-containing oxazoline derivatives with fluorine groups have been synthesized and characterized. These compounds serve as ligands in metal-catalyzed asymmetric reactions, indicating their potential to influence reaction pathways and product selectivity in synthetic chemistry. The structural and electronic properties of these derivatives make them suitable for applications in catalysis (Wolińska et al., 2021).
Polymer Electrolytes
The electrochemical polymerization of related fluorophenyl thiophenes has been explored in pure ionic liquids, leading to the development of electroactive polymers. These polymers demonstrate potential as high-temperature polymer electrolytes, relevant for energy storage and conversion applications. This research underscores the versatility of fluorophenyl pyridine derivatives in the creation of novel materials for electrochemical applications (Naudin et al., 2002).
Eigenschaften
IUPAC Name |
5-[3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2O/c13-8-4-7(12(15,16)17)5-19(20)11(8)6-1-2-9(14)10(18)3-6/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKGGDSUXYREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)


![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)

![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)



methanone](/img/structure/B1381354.png)
